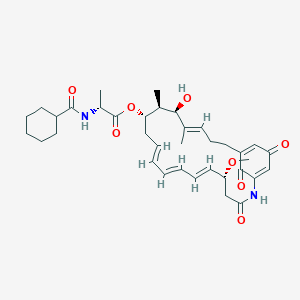
(2S,3S)-2-Amino-3-methoxybutanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex organic synthesis techniques. For instance, the synthesis of (2S,3R)-3-amino-2-hydroxycarboxylic acids, which are key components in amastatin and bestatin, showcases a stereoselective preparation method starting from chiral synthons, indicating a potential pathway for synthesizing (2S,3S)-2-Amino-3-methoxybutanoic acid (Ishibuchi et al., 1992). Other methods include nucleophilic ring opening and stereoselective synthesis techniques that provide a foundation for creating complex amino acid derivatives (Seebach et al., 1987).
Molecular Structure Analysis
The molecular structure of compounds similar to (2S,3S)-2-Amino-3-methoxybutanoic acid can be characterized using X-ray crystallography, spectroscopy, and DFT calculations. For example, structural investigations have quantified intermolecular interactions and stabilization forces in related compounds, providing insights into the molecular geometry and electronic structure (Venkatesan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving amino acids and their derivatives often entail condensation, substitution, and reduction processes. For instance, the synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic Acid through these reactions showcases the chemical reactivity and versatility of amino acid derivatives (Xiao, 2005).
Aplicaciones Científicas De Investigación
Drug Development and Industrial Manufacturing : The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, which can be related to (2S,3S)-2-Amino-3-methoxybutanoic acid, is useful in drug development and industrial product manufacturing, achieving yields between 86% and >95% (Hernández et al., 2017).
Agriculture : 2-amino-3-cyclopropylbutanoic acid, isolated from the mushroom Amanita castanopsidis Hongo, is identified as a novel plant growth regulator (Morimoto et al., 2002).
Synthesis of Fluorinated Amino Acids : Stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been achieved, starting from related compounds (Pigza et al., 2009).
Biological Studies and Inhibitor Synthesis : Bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, contains (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, which is structurally related to (2S,3S)-2-Amino-3-methoxybutanoic acid (Nakamura et al., 1976).
Biosynthesis Research : The biosynthesis of 3-methoxycarbonylpropylglucosinolate in Erystmum species involves the incorporation of compounds similar to 2-amino-3-methoxybutanoic acid (Chisholm, 1973).
Toxin Synthesis : The synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins, uses a combination of synthetic and natural components, hinting at the chemical versatility of similar amino acids (Namikoshi et al., 1989).
Analytical Chemistry : Methods such as the MMPB technique demonstrate the use of related chemical compounds in analytical applications, particularly for quantifying total microcystins in cyanobacterial samples (Wu et al., 2008; 2009).
HIV-Protease Activity Detection : Peptides incorporating similar amino acids allow for the spectrophotometric detection of HIV-protease activity (Badalassi et al., 2002).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
(2S,3S)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Amino-3-methoxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)






![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)